N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride
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Overview
Description
N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H17ClN2. It is known for its unique structure, which includes an azetidine ring, a methyl group, and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride typically involves the reaction of N-methylazetidine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring is opened or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-methyl-1-(propan-2-yl)azetidin-3-one.
Reduction: Formation of N-methyl-1-(propan-2-yl)azetidin-3-amine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(propan-2-yl)azetidine: Lacks the amine group, resulting in different chemical properties.
1-(propan-2-yl)azetidin-3-amine: Lacks the methyl group, affecting its reactivity and applications.
N-methyl-1-(propan-2-yl)azetidin-3-one: Contains a carbonyl group instead of an amine, leading to different chemical behavior.
Uniqueness
N-methyl-1-(propan-2-yl)azetidin-3-amine dihydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2648966-35-0 |
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Molecular Formula |
C7H18Cl2N2 |
Molecular Weight |
201.1 |
Purity |
95 |
Origin of Product |
United States |
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